molecular formula C15H10BrF3N2S B14143247 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 255909-09-2

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B14143247
CAS No.: 255909-09-2
M. Wt: 387.2 g/mol
InChI Key: FZUGLDFSOMSCIX-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a pyridine ring substituted with a bromobenzyl sulfanyl group, a methyl group, a trifluoromethyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Bromobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a bromobenzyl group onto the pyridine ring using a suitable sulfanyl reagent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a halogen exchange reaction or a direct trifluoromethylation process.

    Incorporation of the Carbonitrile Group: The carbonitrile group is typically added through a cyanation reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile
  • 2-[(3-Bromobenzyl)sulfanyl]-6-chloro-1H-imidazo[4,5-b]pyridine

Uniqueness

2-[(3-Bromobenzyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

255909-09-2

Molecular Formula

C15H10BrF3N2S

Molecular Weight

387.2 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H10BrF3N2S/c1-9-5-13(15(17,18)19)12(7-20)14(21-9)22-8-10-3-2-4-11(16)6-10/h2-6H,8H2,1H3

InChI Key

FZUGLDFSOMSCIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)Br)C#N)C(F)(F)F

Origin of Product

United States

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